molecular formula C4H9NO2 B12401742 Lodoxamide impurity 1-d5

Lodoxamide impurity 1-d5

Cat. No.: B12401742
M. Wt: 108.15 g/mol
InChI Key: HWVOWKVXWMUGMS-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lodoxamide impurity 1-d5 is a deuterium-labeled derivative of n-Ethyl-2-hydroxyacetamide. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lodoxamide impurity 1-d5 is synthesized by incorporating deuterium into n-Ethyl-2-hydroxyacetamide. The specific synthetic routes and reaction conditions for this process are not widely detailed in the literature. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling .

Industrial Production Methods

The industrial production of this compound involves the use of specialized facilities capable of handling isotope-labeled compounds. The production process must ensure high purity and consistency, which is critical for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Lodoxamide impurity 1-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Lodoxamide impurity 1-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lodoxamide impurity 1-d5 is related to its role as a stable isotope-labeled compound. By incorporating deuterium into the molecule, it can affect the pharmacokinetic and metabolic profiles of drugs. This is achieved by altering the rate of metabolic reactions and the stability of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

    n-Ethyl-2-hydroxyacetamide: The non-deuterated form of Lodoxamide impurity 1-d5.

    Other deuterium-labeled compounds: Such as deuterium-labeled amino acids and nucleotides.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to differences in the pharmacokinetic and metabolic profiles compared to non-deuterated compounds, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C4H9NO2

Molecular Weight

108.15 g/mol

IUPAC Name

2-hydroxy-N-(1,1,2,2,2-pentadeuterioethyl)acetamide

InChI

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2

InChI Key

HWVOWKVXWMUGMS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CO

Canonical SMILES

CCNC(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.